N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNFQTDVRXGIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound that has garnered interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on various studies.
The synthesis of this compound involves several steps starting from the appropriate precursors. The compound is characterized by its molecular formula and has a molecular weight of approximately 345.74 g/mol. The synthesis typically includes reactions involving hydrazine derivatives and various aromatic compounds, leading to the formation of oxadiazole and isoxazole rings .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness varies with structural modifications, suggesting that the presence of the chlorophenyl group enhances its antimicrobial potency .
Antitubercular Activity
A study focused on the antitubercular activity of related oxadiazole compounds revealed promising results. The compound demonstrated notable efficacy against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating tuberculosis. The mechanism of action is believed to involve disruption of cellular processes in the bacteria .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. It has shown strong inhibitory activity against urease and acetylcholinesterase enzymes. These properties suggest potential applications in treating conditions like urinary tract infections and Alzheimer’s disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A comprehensive study assessed various isoxazole derivatives for their antimicrobial properties. The specific compound exhibited significant inhibition against gram-positive and gram-negative bacteria with low cytotoxicity towards mammalian cells .
- Antitubercular Screening : In a focused screening for antitubercular agents, the compound was part of a series that showed promising results against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound in drug development .
- Enzyme Interaction Studies : Docking studies indicated that the compound binds effectively to target enzymes like urease and acetylcholinesterase, suggesting mechanisms for its biological activity. The binding affinities were measured using computational methods alongside experimental validations .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b)
- Molecular Formula : C₁₅H₁₂ClN₃O₂
- Key Features : Shares the 5-(4-chlorophenyl)-1,3,4-oxadiazole core but substitutes the isoxazole-carboxamide group with a 2-methoxyphenylamine.
- Bioactivity : Demonstrated significant antiproliferative activity against NCI human cancer cell lines (mean growth percent = 45.20) .
- Implications : The 4-chlorophenyl group enhances activity, while the methoxy substituent modulates solubility and target interactions.
(b) 11k: 9-(5-Amino-3-methylisoxazol-4-yl)-3-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Molecular Formula: C₂₄H₂₀ClNO₃
- Key Features: Incorporates a 3-methylisoxazole linked to a xanthenone scaffold with a 4-chlorophenyl group.
- Physicochemical Data : Melting point and NMR/IR data confirm structural stability and hydrogen-bonding capacity .
(c) N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₄H₁₃N₅O₃
- Key Features : Replaces the 4-chlorophenyl group with 4-methoxyphenyl and substitutes isoxazole with pyrazole.
- Data: Molecular weight = 299.28; Smiles notation provided for synthetic accessibility .
- Implications : Methoxy groups improve solubility but may reduce bioactivity compared to chloro substituents.
Comparative Analysis Table
*Note: Molecular formula of the target compound is inferred based on structural analysis.
Key Observations
Impact of Substituents: Chlorophenyl vs. Methoxyphenyl: Chlorine’s electronegativity and lipophilicity enhance membrane permeability and target binding compared to methoxy groups . Isoxazole vs.
The target compound’s isoxazole-carboxamide group could further modulate activity through enhanced binding or solubility .
Synthetic and Analytical Methods :
- Compounds like 11k and 4b were characterized using NMR, IR, and mass spectrometry, suggesting standardized protocols for analyzing the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, and what challenges exist in optimizing yield?
- Answer : The compound can be synthesized via condensation reactions between oxadiazole and isoxazole precursors. A general method involves coupling 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine with 3-methylisoxazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key challenges include low yields (~18% in similar diarylisoxazole carboxamides due to steric hindrance and poor solubility) and purification difficulties. Recrystallization from ethanol-DMF mixtures is often employed to improve purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
- Answer :
- 1H/13C NMR : Look for characteristic peaks, such as the oxadiazole C=O (δ ~170 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1H NMR for the 4-chlorophenyl group) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) show bond angles critical for bioactivity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Mitochondrial assays (e.g., calcium retention capacity using purified mouse liver mitochondria) and cell viability tests (e.g., Rh123 staining for membrane potential) are common. Use 1% DMSO as a vehicle, and validate results with controls like FCCP (mitochondrial uncoupler) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration affecting compound solubility) or mitochondrial isolation protocols. Standardize buffer composition (e.g., 0.25 M sucrose, 10 mM Tris-HCl) and validate using positive controls (e.g., cyclosporine A for mitochondrial permeability transition pore inhibition) .
Q. What strategies optimize the reaction yield for derivatives with bulky substituents?
- Answer :
- Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 4-hour sonication for N-aryl derivatives) .
- Catalytic systems : Ytterbium triflate improves cyclization efficiency in heterocyclic systems .
- Solvent optimization : Use dioxane or THF to enhance solubility of aromatic intermediates .
Q. How can molecular docking studies guide the design of analogs with improved target binding?
- Answer : Dock the compound into target proteins (e.g., mitochondrial voltage-dependent anion channels) using software like AutoDock Vina. Prioritize interactions with hydrophobic pockets (e.g., 4-chlorophenyl group) and hydrogen bonds (e.g., carboxamide NH with Asp residues). Validate with mutagenesis studies .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Answer :
- Zebrafish : Assess acute toxicity (LC50) and bioaccumulation via fluorescence tagging .
- Rodent models : Measure plasma half-life using LC-MS/MS and monitor hepatic enzymes (ALT/AST) for hepatotoxicity .
Methodological Notes
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Stability testing : Store at −20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
